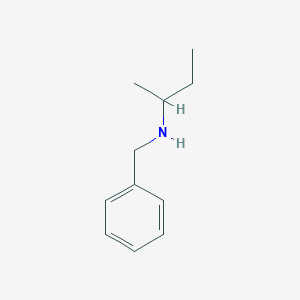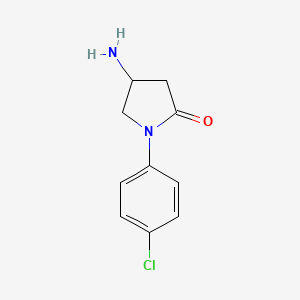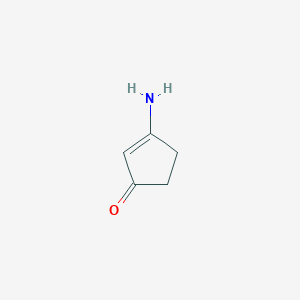
5-Bromo-2-mercaptobenzoic acid
概要
説明
5-Bromo-2-mercaptobenzoic acid is a chemical compound with the molecular formula C7H5BrO2S and a molecular weight of 233.08 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the 5th position of the benzene ring is replaced by a bromine atom, and the hydrogen atom at the 2nd position is replaced by a mercapto (thiol) group. This compound is known for its unique chemical properties and is used in various scientific research applications.
作用機序
Target of Action
The primary target of 5-Bromo-2-mercaptobenzoic acid is the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of α-glucoside bonds present in carbohydrates, thereby releasing glucose .
Mode of Action
This compound interacts with the α-glucosidase enzyme, inhibiting its activity .
Biochemical Pathways
By inhibiting α-glucosidase, this compound affects the carbohydrate digestion pathway . This results in a decrease in the rate of glucose absorption in the intestines, leading to a reduction in postprandial (after-meal) blood glucose levels .
Pharmacokinetics
Given its role as an α-glucosidase inhibitor, it is likely that it is absorbed in the intestines and distributed throughout the body where it can exert its effects . Its impact on bioavailability is currently unknown.
Result of Action
The inhibition of α-glucosidase by this compound leads to a decrease in postprandial blood glucose levels . This can be beneficial in the management of conditions such as diabetes, where control of blood glucose levels is critical .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s stability and its ability to interact with α-glucosidase . .
生化学分析
Biochemical Properties
5-Bromo-2-mercaptobenzoic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as α-glucosidase, where it acts as an inhibitor . The compound’s interaction with α-glucosidase involves binding to the enzyme’s active site, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. This interaction is crucial for its potential therapeutic applications in managing conditions like diabetes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in metabolic pathways, leading to altered cellular metabolism . Additionally, it can impact cell signaling pathways by inhibiting specific enzymes, thereby affecting downstream signaling events.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound binds to the active sites of enzymes such as α-glucosidase, leading to enzyme inhibition . This inhibition results in decreased enzymatic activity and subsequent changes in metabolic processes. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential damage to specific tissues or organs. Threshold effects have been noted, where a certain dosage level is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s inhibition of α-glucosidase affects carbohydrate metabolism, leading to altered glucose levels and metabolic flux. Additionally, this compound may interact with other enzymes involved in metabolic pathways, further influencing cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are critical for its biological activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target enzymes and other biomolecules, thereby influencing its biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-mercaptobenzoic acid typically involves the bromination of 2-mercaptobenzoic acid. The reaction is carried out by mixing 2-mercaptobenzoic acid with bromine in the presence of a suitable catalyst and an organic solvent. The reaction conditions are usually mild, and the process yields a high-purity product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound with high yield and purity .
化学反応の分析
Types of Reactions
5-Bromo-2-mercaptobenzoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides.
Reduction: 2-Mercaptobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
科学的研究の応用
5-Bromo-2-mercaptobenzoic acid is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
2-Mercaptobenzoic acid: Lacks the bromine atom at the 5th position.
5-Bromo-2-chlorobenzoic acid: Contains a chlorine atom instead of a mercapto group at the 2nd position.
5-Bromo-2-nitrobenzoic acid: Contains a nitro group instead of a mercapto group at the 2nd position.
Uniqueness
5-Bromo-2-mercaptobenzoic acid is unique due to the presence of both bromine and mercapto groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound in various research applications .
特性
IUPAC Name |
5-bromo-2-sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2S/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINIBOQGXIFOQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40489471 | |
| Record name | 5-Bromo-2-sulfanylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40489471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61954-80-1 | |
| Record name | 5-Bromo-2-sulfanylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40489471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-mercaptobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1279951.png)

![Benzo[b]furan-2-carboximidic acid ethyl ester hydrochloride](/img/structure/B1279956.png)
![6-Bromothieno[2,3-d]pyrimidine](/img/structure/B1279958.png)


![Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-](/img/structure/B1279967.png)






